molecular formula C7H4Cl2F3N B3376777 2,3-Dichloro-4-(trifluoromethyl)aniline CAS No. 123973-30-8

2,3-Dichloro-4-(trifluoromethyl)aniline

Cat. No.: B3376777
CAS No.: 123973-30-8
M. Wt: 230.01 g/mol
InChI Key: MURXNOZLOWVKAQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4Cl2F3N and its molecular weight is 230.01 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURXNOZLOWVKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Dichloro 4 Trifluoromethyl Aniline

Regioselective Chlorination Approaches from Precursor Anilines

A common strategy for synthesizing 2,3-dichloro-4-(trifluoromethyl)aniline involves the direct, regioselective chlorination of precursor anilines. This approach leverages the directing effects of the amino and trifluoromethyl groups on the aromatic ring to introduce chlorine atoms at specific positions.

Achieving high regioselectivity in the chlorination of anilines is a significant challenge due to the activating and ortho-, para-directing nature of the amino group. Research has focused on optimizing reaction conditions to favor the formation of the desired isomer. Factors such as the choice of chlorinating agent, solvent, temperature, and the presence of catalysts can all play a crucial role.

For instance, the chlorination of unprotected anilines using copper(II) chloride in ionic liquids has been shown to provide high yields and regioselectivity for para-substitution under mild conditions. nih.govresearchgate.net This method avoids the need for protecting groups and harsh reagents like gaseous HCl and oxygen, which are sometimes required in traditional methods using CuCl2 in aqueous HCl. beilstein-journals.orgnih.gov The use of ionic liquids facilitates better mixing of the reactants and circumvents the issue of Cu(I) hindering the reaction, as it can be regenerated to Cu(II) without the need for supplementary oxygen. nih.gov

While not specifically detailed for this compound, these principles of optimizing reaction conditions are broadly applicable. For a specific substrate, systematic variation of parameters such as catalyst systems, solvent polarity, and temperature would be necessary to maximize the yield of the desired 2,3-dichloro isomer. researchgate.netresearchgate.net

Amination Pathways for Halogenated Benzotrifluorides

An alternative synthetic route involves the introduction of the amino group onto a pre-existing halogenated benzotrifluoride (B45747) ring system. This is typically achieved through amination reactions, which can be performed under various conditions.

High-pressure ammonolysis is a method used to introduce an amino group onto an aromatic ring by displacing a halogen atom with ammonia (B1221849). This technique is particularly relevant for the synthesis of anilines from aryl halides. patsnap.com For example, 3,4-dichlorobenzotrifluoride (B146526) can be subjected to ammonolysis to produce 2-chloro-4-(trifluoromethyl)aniline. googleapis.com This reaction is typically carried out at elevated temperatures and pressures. One specific patent describes the reaction of 3,4-dichlorobenzotrifluoride with anhydrous ammonia in the presence of an alkali halide, such as potassium fluoride, in a polar solvent like N-methylpyrrolidone (NMP) at temperatures of 235-250°C and pressures of 25-42 kg/cm ². googleapis.com

Similarly, p-chlorobenzotrifluoride can be converted to p-trifluoromethylaniline via high-pressure ammonolysis in the presence of a catalyst system, such as a mixture of cuprous chloride and copper powder, and an acid-binding agent in a suitable solvent. google.comgoogle.com The reaction conditions often involve high temperatures (180-220°C) and pressures (8-11 MPa). google.com However, this method has been noted to have low conversion rates and yields, making it challenging for large-scale industrial application. google.com

A process for preparing 2,6-dichloro-4-trifluoromethylaniline from 3,4,5-trichlorobenzotrifluoride using ammonia water at high pressure has also been described. google.com

Starting MaterialReagentsConditionsProductReference
3,4-DichlorobenzotrifluorideAnhydrous Ammonia, Potassium Fluoride, NMP235-250°C, 25-42 kg/cm ²2-Chloro-4-(trifluoromethyl)aniline googleapis.com
p-ChlorobenzotrifluorideLiquid Ammonia, CuCl/Cu catalyst180-220°C, 8-11 MPap-Trifluoromethylaniline google.comgoogle.com
3,4,5-TrichlorobenzotrifluorideAmmonia WaterHigh Pressure2,6-Dichloro-4-(trifluoromethyl)aniline (B1295278) google.com

The efficiency of amination reactions can be significantly enhanced through the use of catalytic systems. Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds. cmu.edu These reactions typically employ a palladium catalyst and a phosphine (B1218219) ligand. The choice of ligand is critical and can influence the reaction's scope and efficiency, allowing for the amination of a wide variety of aryl halides, including chlorides. cmu.edu

For instance, palladium complexes with bulky, electron-rich phosphine ligands have proven effective for the amination of aryl chlorides. cmu.edu While specific examples for the synthesis of this compound using this method are not detailed in the provided search results, the general applicability of Buchwald-Hartwig amination to aryl chlorides suggests its potential as a viable synthetic route. cmu.edu

Copper-catalyzed amination is another important method. A two-step synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) involves the copper-catalyzed amination of 1-iodo-2,4,6-tris(trifluoromethyl)benzene. researchgate.net This indicates that copper catalysts can be effective for the amination of halogenated trifluoromethylbenzenes.

The development of efficient catalytic systems is crucial for overcoming the limitations of traditional amination methods, such as the harsh conditions required for high-pressure ammonolysis. tu-darmstadt.de

Multi-Step Synthesis from Substituted Nitrobenzene (B124822) Intermediates

A versatile approach to the synthesis of complex anilines involves a multi-step sequence starting from substituted nitrobenzene intermediates. libretexts.org This strategy allows for the precise installation of various functional groups on the benzene (B151609) ring by taking advantage of the directing effects of the nitro group and subsequent transformations.

A general multi-step synthesis could involve the following sequence:

Nitration of a suitable trifluoromethylbenzene derivative.

Halogenation of the resulting nitro compound. The nitro group is a strong deactivating and meta-directing group, which would guide the incoming halogen atoms to specific positions.

Reduction of the nitro group to an amine.

For example, a synthetic route could potentially start with 1-chloro-2-(trifluoromethyl)benzene. Nitration of this compound would likely place the nitro group at the 4-position due to the directing effects of the existing substituents. Subsequent chlorination of the resulting 1-chloro-4-nitro-2-(trifluoromethyl)benzene could introduce a second chlorine atom. The final step would be the reduction of the nitro group to yield the target aniline (B41778). A related reduction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene to 4-chloro-3-(trifluoromethyl)aniline (B120176) has been reported using iron nanoparticles and sodium borohydride. researchgate.net

While a complete, step-by-step synthesis of this compound from a nitrobenzene intermediate is not explicitly detailed in the provided results, the principles of multi-step synthesis provide a logical and established framework for its potential preparation. libretexts.orgtrine.edu This approach offers a high degree of control over the final substitution pattern of the aniline.

Exploration of Green Chemistry Principles in Synthesis Design

The growing emphasis on sustainable chemical manufacturing has led to the exploration of green chemistry principles in the synthesis of complex molecules like this compound. While specific research focusing exclusively on the green synthesis of this particular isomer is not extensively documented in publicly available literature, the principles can be applied by drawing parallels from the synthesis of related isomers, such as 2,6-dichloro-4-(trifluoromethyl)aniline. The primary goals in designing greener synthetic routes are to enhance efficiency, minimize waste, and utilize less hazardous substances.

Key areas of exploration in greening the synthesis of halogenated trifluoromethylanilines include the use of catalytic processes, the implementation of solvent-free reaction conditions or the substitution of hazardous solvents with greener alternatives, and the recovery and recycling of reagents.

One notable advancement in the synthesis of a related isomer, 2,6-dichloro-4-(trifluoromethyl)aniline, involves a two-step process of halogenation and ammoniation that incorporates several green chemistry principles. whiterose.ac.uk The halogenation of p-chlorobenzotrifluoride is conducted under solvent-free conditions, which significantly reduces the generation of volatile organic compound (VOC) waste. whiterose.ac.ukgoogle.com This step employs a composite catalyst composed of an elemental metal and a metal halide. whiterose.ac.ukgoogle.com

The selection of solvents is a critical aspect of green chemistry. Many traditional solvents are hazardous, and their replacement is a key focus. The table below categorizes various solvents based on their environmental, health, and safety (EHS) profiles, offering a guide for greener solvent selection in potential synthetic routes for this compound. whiterose.ac.uk

Table 1: Solvent Selection Guide Based on Green Chemistry Principles

Category Solvents Green Chemistry Consideration
Recommended Water, Ethanol, Methanol, 2-Methyltetrahydrofuran (2-MeTHF) Generally low toxicity, biodegradable, and derived from renewable resources (in the case of bio-solvents).
Usable Acetonitrile (B52724), Toluene, Heptane Present some hazards but are often acceptable substitutes for more problematic solvents.

| Undesirable | Dichloromethane (DCM), Chloroform, Benzene, Diethyl ether, N,N-Dimethylformamide (DMF) | High toxicity, environmental persistence, or other significant hazards. Their use should be avoided or minimized. |

This table is a general guide and the suitability of a solvent depends on the specific reaction conditions.

Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. Designing synthetic pathways with high atom economy is crucial for minimizing waste. For instance, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. While a detailed atom economy analysis requires a specific, established synthetic route, it remains a vital metric for evaluating the "greenness" of any proposed synthesis for this compound.

The following table illustrates how reaction conditions can be optimized to improve yield and reduce waste, based on data from the synthesis of a related isomer.

Table 2: Illustrative Effect of Reaction Parameters on Yield in a Greener Amination Reaction

Starting Material Catalyst Solvent Temperature (°C) Pressure (MPa) Yield (%)
3,4,5-Trichlorobenzotrifluoride None None (Ammonia Water) 173 12.0 73

Data is for the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline and is presented for illustrative purposes. whiterose.ac.ukgoogle.com

The development of catalytic systems that can operate under milder conditions and the design of processes that integrate waste minimization and reagent recycling are pivotal for the future of sustainable chemical production. The application of these green chemistry principles will be essential in developing an industrially viable and environmentally responsible synthesis of this compound.

Fundamental Research Interests and Challenges Associated with 2,3 Dichloro 4 Trifluoromethyl Aniline

The primary research interest in 2,3-Dichloro-4-(trifluoromethyl)aniline lies in its potential as a precursor for more complex molecules. Its trifluoromethyl group and the specific arrangement of its chloro substituents make it a valuable synthon for introducing a highly functionalized phenyl group into a target structure. For example, a closely related isomer, 2,4-dichloro-3-(trifluoromethyl)aniline (B2618610), has been utilized in the large-scale synthesis of a Notum inhibitor, which has potential therapeutic applications. nih.gov

A significant research challenge in the synthesis of specifically substituted anilines like this compound is the control of regioselectivity. The synthesis of the related 2,4-dichloro-3-(trifluoromethyl)aniline from 2-chloro-3-(trifluoromethyl)aniline (B1586914) using N-chlorosuccinimide (NCS) illustrates this difficulty. The reaction yields the desired 4-chloro product as the major component, but also produces the 6-chloro regioisomer and a doubly chlorinated product. nih.gov This lack of perfect regioselectivity necessitates chromatographic purification, which can be a bottleneck in scaling up production. nih.gov Similar challenges are expected in the synthesis of this compound, making the development of more selective and efficient synthetic routes an active area of research.

The table below summarizes some of the known physicochemical properties of this compound and a closely related isomer.

PropertyThis compound2,4-Dichloro-3-(trifluoromethyl)aniline
CAS Number Not available in provided results1804908-04-0 sigmaaldrich.com
Molecular Formula C₇H₄Cl₂F₃NC₇H₄Cl₂F₃N sigmaaldrich.com
IUPAC Name This compound2,4-dichloro-3-(trifluoromethyl)aniline sigmaaldrich.com
Physical Form Not available in provided resultsSolid or liquid sigmaaldrich.com
Purity Not available in provided results97% sigmaaldrich.com
Storage Not available in provided resultsKeep in dark place, inert atmosphere, room temperature sigmaaldrich.com

Unveiling the Synthetic Pathways to this compound

The chemical compound this compound is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its synthesis has been the subject of considerable research, leading to the development of several distinct methodologies. This article delves into the primary synthetic routes for this compound, focusing on regioselective chlorination, amination of halogenated benzotrifluorides, and multi-step syntheses from nitrobenzene (B124822) precursors.

Chemical Reactivity and Advanced Derivatization of 2,3 Dichloro 4 Trifluoromethyl Aniline

Influence of Electronegative Substituents on Aromatic Ring Reactivity

The chemical reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents. In the case of 2,3-dichloro-4-(trifluoromethyl)aniline, the benzene (B151609) ring is decorated with a complex array of functional groups, each exerting a distinct electronic effect that collectively governs the molecule's behavior in chemical reactions. The substituents include two chlorine atoms, a trifluoromethyl group, and an amino group.

The chlorine atoms and the trifluoromethyl group are potent electron-withdrawing groups (EWGs). wikipedia.org They decrease the electron density of the aromatic ring, a phenomenon known as deactivation, making the ring less susceptible to attack by electrophiles. studymind.co.uklumenlearning.com This deactivation occurs through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I): This effect involves the withdrawal of electron density through the sigma (σ) bonds. libretexts.org Due to the high electronegativity of chlorine and fluorine atoms, both the chloro and trifluoromethyl substituents exert a strong negative inductive effect, pulling electron density away from the ring. wikipedia.orglibretexts.org

In stark contrast, the amino group (-NH2) is a powerful electron-donating group (EDG). lasalle.edu While it has a weak electron-withdrawing inductive effect due to nitrogen's electronegativity, its primary influence is a very strong electron-donating resonance effect (+M). libretexts.orglasalle.edu The lone pair on the nitrogen atom is delocalized into the aromatic π-system, significantly increasing the electron density of the ring, particularly at the ortho and para positions. lasalle.edubyjus.com This makes the ring more nucleophilic and thus "activates" it towards electrophilic attack. libretexts.org

Nucleophilic Substitution Reactions at Aromatic Carbon Centers

Nucleophilic aromatic substitution (SNAr) is a reaction class where a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, this process is uncommon for simple aromatic halides unless the ring is "activated" by the presence of strong electron-withdrawing groups.

The molecular architecture of this compound is highly conducive to SNAr reactions. The presence of three powerful electron-withdrawing substituents—two chlorine atoms and, most notably, the trifluoromethyl group—significantly reduces the electron density of the aromatic ring. This electron deficiency makes the carbon atoms attached to the chlorine leaving groups highly electrophilic and thus susceptible to attack by strong nucleophiles. For the related compound 3,4-dichloro-2-(trifluoromethyl)aniline, it has been noted that the chlorine atoms can indeed be replaced by other nucleophiles under appropriate reaction conditions. evitachem.com While specific studies on this compound are not detailed, the strong electronic pull of the substituents suggests a high potential for this type of transformation, allowing for the introduction of a variety of other functional groups onto the aromatic core.

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The amino group of aniline is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution (EAS) reactions. byjus.comlibretexts.org This is due to the donation of nitrogen's lone pair electrons into the ring, which stabilizes the carbocation intermediate formed during the attack of an electrophile. byjus.com However, in this compound, the powerful deactivating influence of the two chloro and one trifluoromethyl groups counteracts the activating effect of the amino group. wikipedia.orgstudymind.co.uk

This intramolecular tug-of-war results in a significantly deactivated ring compared to aniline, making EAS reactions more challenging. libretexts.org Direct nitration or halogenation, which proceed readily with aniline, can be difficult to control, potentially requiring harsher conditions and leading to a mixture of products or oxidative decomposition. libretexts.org

To circumvent these issues and achieve selective substitution, a common strategy is to moderate the reactivity of the amino group by converting it to an amide, such as an acetanilide, through acetylation. libretexts.org This modification attenuates the activating influence of the substituent, allowing for more predictable and controlled electrophilic substitution. libretexts.org Following the desired substitution, the acetyl group can be removed via hydrolysis to restore the aniline functionality. libretexts.org

Condensation Reactions for Schiff Base Formation

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of larger molecules from smaller units, often with the elimination of a small molecule like water. For this compound, the primary amino group is a reactive handle for condensation reactions, most notably with carbonyl compounds to form Schiff bases.

Schiff bases, also known as imines or azomethines, are compounds containing a carbon-nitrogen double bond (C=N). nanobioletters.com They are generally synthesized through the nucleophilic addition of a primary amine to an aldehyde or ketone, followed by the elimination of a water molecule. researchgate.netbiointerfaceresearch.com The reaction is typically reversible and can be driven to completion by removing the water as it forms, often with the aid of a mild acid catalyst. nanobioletters.comnih.gov

The reaction of this compound with a diverse range of aldehydes and ketones can lead to a vast library of novel azomethine derivatives. researchgate.netnih.gov These reactions are fundamental in constructing new molecular frameworks for various applications. For example, research on the analogous 2,6-dichloro-4-trifluoromethyl aniline has shown its successful condensation with various substituted aromatic vinyl aldehydes in the presence of acetic acid to yield a series of new Schiff bases. researchgate.net This synthetic strategy is broadly applicable and allows for the systematic modification of the molecular structure by varying the carbonyl component. nih.gov

The resulting azomethine derivatives incorporate the dichlorotrifluoromethylphenyl moiety, which can impart specific physicochemical properties to the new molecule. The table below illustrates hypothetical examples of azomethine derivatives that could be synthesized from this compound based on common condensation reactions described in the literature.

Reactant A: Aniline DerivativeReactant B: Carbonyl CompoundResulting Azomethine Derivative (Product)
This compoundBenzaldehydeN-benzylidene-2,3-dichloro-4-(trifluoromethyl)aniline
This compound4-Hydroxybenzaldehyde4-(((2,3-dichloro-4-(trifluoromethyl)phenyl)imino)methyl)phenol
This compoundSalicylaldehyde (2-Hydroxybenzaldehyde)2-(((2,3-dichloro-4-(trifluoromethyl)phenyl)imino)methyl)phenol
This compoundAcetophenoneN-(1-phenylethylidene)-2,3-dichloro-4-(trifluoromethyl)aniline
This compoundCinnamaldehydeN-cinnamylidene-2,3-dichloro-4-(trifluoromethyl)aniline

This table is illustrative of the types of azomethine derivatives that can be synthesized via condensation reactions.

Construction of Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal and materials chemistry. This compound serves as a valuable and versatile starting material for the synthesis of complex heterocyclic systems, particularly those containing nitrogen. Its utility stems from the ability to transform the aniline group into other reactive functionalities, such as hydrazines, which are key precursors for building five- and six-membered heterocyclic rings.

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in many pharmaceutical and agrochemical products. Several synthetic routes can be employed to construct pyrazole (B372694) rings starting from an aniline derivative like this compound.

A common and effective pathway begins with the conversion of the aniline to a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium salt is then reduced to form the corresponding phenylhydrazine (B124118) derivative. This hydrazine (B178648) is a crucial intermediate that can undergo cyclization with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole core.

For instance, studies on the closely related 2,6-dichloro-4-trifluoromethylaniline have demonstrated a pathway where the aniline is first reacted with nitrosyl sulphuric acid, and the resulting intermediate is then reacted with ethyl 2,3-dicyanopropionate to yield a 5-amino-3-cyano-1-phenylpyrazole derivative. researchgate.netresearchgate.net

Another powerful method for pyrazole synthesis is the Vilsmeier-Haack reaction. mdpi.com In this approach, a hydrazone, prepared from the corresponding hydrazine and a ketone, is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This one-pot reaction leads to both cyclization and formylation, producing 1-aryl-pyrazole-4-carbaldehydes in good yields. mdpi.com These pyrazole aldehydes are themselves versatile intermediates for further chemical transformations. nih.govnih.gov

The following table summarizes key reagents and the resulting pyrazole structures based on published syntheses using analogous anilines.

Starting AnilineKey ReagentsResulting Pyrazole Derivative Type
2,6-Dichloro-4-(trifluoromethyl)aniline (B1295278)1. Nitrosyl sulphuric acid 2. Ethyl 2,3-dicyanopropionate5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole researchgate.netresearchgate.net
(2,6-Dichloro-4-trifluoromethyl)phenylhydrazineSubstituted Acetophenones (to form hydrazones), then Vilsmeier-Haack Reagent (POCl₃/DMF)1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes mdpi.com
3',5'-Bis(trifluoromethyl)acetophenone1. 4-Hydrazinobenzoic acid (to form hydrazone) 2. Vilsmeier-Haack Reagent 3. Substituted Anilines (reductive amination)Pyrazole aniline derivatives nih.gov

This table showcases established pathways to pyrazole derivatives from structurally similar anilines.

Synthesis of 1,2,3-Triazole Analogues via Cycloaddition Reactions

The synthesis of 1-aryl-1H-1,2,3-triazole derivatives from this compound is a key transformation, leveraging the aniline as a readily available starting material. Two principal methods have been effectively employed for this purpose: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a modified, metal-free Sakai reaction.

One prominent application involves the large-scale synthesis of the Notum inhibitor, 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole. Both synthetic routes utilize 2,4-dichloro-3-(trifluoromethyl)aniline (B2618610) as the foundational block. In the CuAAC pathway, the aniline is first converted to its corresponding aryl azide (B81097). This azide intermediate then undergoes a [3+2] cycloaddition reaction with an alkyne, such as (trimethylsilyl)acetylene, catalyzed by a copper(I) species to yield the desired 1,2,3-triazole.

A comparative overview of these two methods is presented below.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Sakai-Clark Method
CatalystCopper(I) saltsMetal-free
Key IntermediatesAryl azideIn situ generated diazo species
Operational SimplicityMulti-step (requires azide formation and purification)One-pot, operationally simple
Safety ProfileInvolves potentially unstable azide intermediatesAvoids the isolation of aryl azides
Reported ApplicationSynthesis of 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazoleLarge-scale synthesis of 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole

Metal-Mediated Cross-Coupling Reactions and Functionalization

The halogen substituents on the aromatic ring of this compound present opportunities for functionalization through metal-mediated cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orglibretexts.orgorganic-chemistry.org

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. libretexts.orgorganic-chemistry.org Given that aryl chlorides are viable substrates, the chloro groups on this compound could be targeted for coupling. libretexts.org The reactivity order for halogens in Suzuki coupling is generally I > Br > OTf >> Cl. libretexts.org While reactions involving aryl chlorides can be more challenging than those with bromides or iodides, the use of specialized phosphine (B1218219) ligands and appropriate reaction conditions can achieve high yields. organic-chemistry.org This reaction could be used to introduce new aryl or alkyl substituents at the 2- or 3-positions of the aniline ring, creating a diverse range of derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgchemeurope.comalfa-chemistry.com This reaction is exceptionally broad in scope and allows for the coupling of a vast array of amines with aryl halides. wikipedia.org While typically used to arylate amines, the chloro-substituents on this compound could theoretically serve as the electrophilic partner in a coupling with a different amine or an ammonia (B1221849) equivalent, leading to di- or tri-amino phenyl derivatives. organic-chemistry.org The catalytic cycle for both reactions involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (Suzuki) or coordination and deprotonation of the amine (Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. chemeurope.comyoutube.com

Below is a general overview of typical conditions for these cross-coupling reactions.

ReactionCatalyst/PrecatalystLigandBaseTypical Substrates
Suzuki-Miyaura CouplingPd(OAc)₂, Pd₂(dba)₃, PdCl₂Phosphines (e.g., PPh₃, PCy₃, XPhos) or N-Heterocyclic Carbenes (NHCs)K₂CO₃, Cs₂CO₃, K₃PO₄, KFAryl Halides (Cl, Br, I), Aryl Triflates + Boronic Acids/Esters
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃Bulky, electron-rich phosphines (e.g., BINAP, XPhos, RuPhos)NaOtBu, KOtBu, LiHMDS, Cs₂CO₃Aryl Halides (Cl, Br, I), Aryl Triflates + Primary/Secondary Amines

Advanced Spectroscopic and Computational Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in the excitation of vibrational modes. For aromatic amines, characteristic N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, generally between 800 and 600 cm⁻¹. The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution and bond strengths of the entire molecule, which would be reflected in the positions and intensities of the aromatic C-H and C=C stretching and bending vibrations. Although specific data for 2,3-dichloro-4-(trifluoromethyl)aniline is not available, studies on similar compounds like 4-chloro-3-(trifluoromethyl)aniline (B120176) and 2-chloro-5-(trifluoromethyl)aniline confirm the utility of FT-IR in identifying these key functional groups. chemicalforums.comresearchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrational modes that result in a change in polarizability are Raman active. For substituted benzenes, the ring stretching and breathing modes are often strong in the Raman spectrum. The symmetric vibrations of the CF₃ group are also expected to produce prominent Raman signals. Analysis of the FT-Raman spectrum, in conjunction with the FT-IR spectrum, allows for a more complete assignment of the vibrational modes of the molecule. chemicalforums.comspectrabase.com

A detailed assignment of the fundamental vibrational modes requires a combination of experimental data and computational methods, such as Density Functional Theory (DFT). By calculating the theoretical vibrational frequencies, a reliable correlation with the experimental FT-IR and FT-Raman spectra can be established. For this compound, which belongs to the Cₛ point group, all 39 fundamental vibrations would be active in both IR and Raman spectroscopy.

The expected frequency ranges for the key functional groups are summarized in the table below, based on established literature for similar molecules. chemicalforums.comspectrabase.comchemicalbook.com

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Asymmetric & Symmetric StretchingN-H3300 - 3500
StretchingAromatic C-H3000 - 3100
StretchingC=C1400 - 1600
Asymmetric & Symmetric StretchingCF₃1100 - 1350
ScissoringN-H1590 - 1650
StretchingC-N1250 - 1360
StretchingC-Cl600 - 800
BendingCF₃~500

This table represents generalized expected values, as specific experimental data for this compound is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the exact substitution pattern on the benzene (B151609) ring can be confirmed.

The ¹H NMR spectrum of this compound would provide crucial information about the aromatic protons. The molecule has two aromatic protons, which would appear as distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents (the two chlorine atoms, the trifluoromethyl group, and the amino group). The coupling between these adjacent protons would result in a characteristic splitting pattern (doublets), and the magnitude of the coupling constant (J-value) would confirm their ortho relationship. The protons of the amino group (NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals would be expected, one for each carbon atom. The carbon atom attached to the trifluoromethyl group would show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons bonded to the electron-withdrawing chlorine and trifluoromethyl groups would be shifted downfield, while the carbon bonded to the electron-donating amino group would be shifted upfield. chemicalbook.com

A summary of expected NMR data is provided below.

Spectroscopy Type Proton/Carbon Expected Chemical Shift (δ ppm) Expected Multiplicity
¹H NMRH-5Aromatic RegionDoublet
¹H NMRH-6Aromatic RegionDoublet
¹H NMRNH₂VariableBroad Singlet
¹³C NMRC-1 (C-NH₂)~140-150Singlet
¹³C NMRC-2 (C-Cl)~120-130Singlet
¹³C NMRC-3 (C-Cl)~125-135Singlet
¹³C NMRC-4 (C-CF₃)~120-130Quartet
¹³C NMRC-5~115-125Singlet
¹³C NMRC-6~110-120Singlet
¹³C NMRCF₃~120-130Quartet

This table represents generalized expected values based on principles of NMR spectroscopy and data for related compounds. Specific experimental data for this compound is not available. chemicalbook.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound (C₇H₄Cl₂F₃N) is 230 g/mol . nih.gov

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.org Consequently, a compound with two chlorine atoms, such as this compound, will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺ and its isotopologues at [M+2]⁺ and [M+4]⁺. The expected relative intensity ratio for this cluster is approximately 9:6:1. libretexts.orgnih.gov

Electron ionization (EI) mass spectrometry would lead to predictable fragmentation pathways. The molecular ion is energetically unstable and breaks down into smaller, more stable fragments. libretexts.org Common fragmentation patterns for halogenated and trifluoromethylated aromatic compounds include:

Loss of a Chlorine Atom: Formation of a [M-Cl]⁺ fragment.

Loss of the Trifluoromethyl Group: Formation of a [M-CF₃]⁺ fragment.

Rearrangements: Complex rearrangements can occur, sometimes leading to unexpected fragment ions. fluorine1.ru

For the related isomer 2,4-dichloro-6-(trifluoromethyl)aniline, the exact mass is 228.9672890 Da. nih.gov Analysis of similar compounds like 2-chloro-4-trifluoromethylpyridine shows major fragments corresponding to the loss of chlorine and other structural components. nist.gov The fragmentation pattern provides a veritable fingerprint for the molecule, allowing for its identification and differentiation from its isomers.

X-ray Diffraction for Solid-State Molecular Geometry

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the searched literature, analysis of related substituted anilines allows for an informed prediction of its molecular geometry. nih.govmdpi.com

In the crystal structure of a related compound, 4-methoxy-3-(trifluoromethyl)aniline, the molecule exhibits specific bond lengths and angles dictated by the substituents on the benzene ring. nih.gov For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal:

The planarity of the benzene ring.

The C-Cl, C-C, C-N, and C-CF₃ bond lengths and the angles between them.

The torsional angle describing the orientation of the trifluoromethyl and amino groups relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonds involving the amine (-NH₂) group and potentially fluorine or chlorine atoms of neighboring molecules (e.g., N-H···N or N-H···F), which stabilize the crystal lattice. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures, quantifying its purity, and identifying any related impurities.

Table 2: Representative HPLC Method Parameters for a Related Aniline (B41778) Isomer

Parameter Value Reference
Column Phenomenex Kinetex XB-C18, 50 x 4.6mm, 2.6µm chemrxiv.org
Mobile Phase Gradient of Acetonitrile (B52724) and Water chemrxiv.orgsielc.com
Flow Rate 2 mL/min chemrxiv.org
Column Temperature 40 °C chemrxiv.org
Detection UV at 220 and 254 nm chemrxiv.org
Retention Time (Rt) 3.84 minutes chemrxiv.org

This table is interactive. You can sort and filter the data.

Research Applications in Medicinal Chemistry and Advanced Materials

Role as a Key Synthetic Intermediate in Agrochemical Research and Development

In the agrochemical industry, 2,3-dichloro-4-(trifluoromethyl)aniline is a fundamental component in the creation of modern crop protection products. github.com Its incorporation into the molecular design of pesticides is a key strategy for developing potent and effective agents.

This aniline (B41778) derivative is an essential precursor for a range of insecticides and fungicides. nbinno.comgithub.com A notable application is in the synthesis of diamide (B1670390) insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole, which are effective against a broad spectrum of insect pests. mdpi.comresearchgate.net The synthesis of these complex molecules often involves the reaction of a substituted aniline with other chemical intermediates to form the final active ingredient. patsnap.compatsnap.comgoogle.com For instance, the creation of certain trifluoromethylphenyl amides with insecticidal and fungicidal properties starts from precursors like 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278). dtic.mil

Research has demonstrated the synthesis of novel amides from this aniline that show toxicity against mosquito larvae and adults, as well as fungicidal activity against pathogens like Phomopsis obscurans. dtic.mil Similarly, other related structures, such as 2,6-dichloro-4-(trifluoromethyl)aniline, are crucial intermediates in producing broad-spectrum insecticides like fipronil. nbinno.comgoogle.com The presence of the trifluoromethyl group in these pesticides often enhances their lipophilicity, which can improve their ability to penetrate pest cuticles and reach their target sites. nbinno.com

Final Product ClassSpecific ExamplesPrecursor Role of Trifluoromethyl AnilineReference
Diamide InsecticidesChlorantraniliprole, CyantraniliproleKey building block in the synthesis pathway. mdpi.comresearchgate.net
Phenylpyrazole InsecticidesFipronilEssential intermediate for the core structure. google.com
Trifluoromethylphenyl AmidesN-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamideStarting material for amide synthesis. dtic.mil

The utility of this compound extends to the research and development of next-generation crop protection agents. github.com The demand for more effective and environmentally conscious pesticides drives the synthesis of new compounds derived from this intermediate. github.com For example, trifluoromethylpyridine (TFMP) derivatives, which are used in numerous agrochemicals, are often synthesized from related chlorinated precursors. nih.govsemanticscholar.org The development of these novel agents aims to improve upon existing solutions by offering enhanced potency, selectivity, and better environmental profiles. google.com The structural motif provided by this aniline is integral to creating new molecules for managing a wide array of agricultural pests and diseases. github.com

Utility in Pharmaceutical and Drug Discovery Research Programs

In the realm of medicinal chemistry, this compound and its isomers are valuable building blocks for creating new therapeutic agents. nbinno.comgithub.com The trifluoromethyl group is a key feature in many modern pharmaceuticals, known for its ability to improve a drug's metabolic stability and binding affinity. nih.gov

This compound serves as a foundational element in the synthesis of various Active Pharmaceutical Ingredients (APIs). github.com Its structural isomers, such as 2-fluoro-4-(trifluoromethyl)aniline, are precursors for creating complex heterocyclic structures like quinolines and phenazines, which are common scaffolds in drug molecules. ossila.com For instance, derivatives of trifluoroaniline are used in the synthesis of quinolone antibiotics like lomefloxacin (B1199960) and norfloxacin. google.comgoogle.com The specific arrangement of chloro and trifluoromethyl groups on the aniline ring provides a unique starting point for chemists to build complex molecules with desired pharmacological activities. researchgate.net

The structural features of this compound are leveraged to design compounds with specific biological activities, such as enzyme inhibitors and antimicrobials. nbinno.com The trifluoromethyl group can significantly influence a molecule's interaction with biological targets. nih.gov For example, 4-(Trifluoromethyl)aniline has been identified as an inhibitor of DYRK1A and DYRK1B kinases. medchemexpress.com

In the field of antimicrobial research, aniline derivatives containing trifluoromethyl groups are used to synthesize novel compounds with potent activity against drug-resistant bacteria. nih.govnih.gov Studies have shown that pyrazole (B372694) derivatives synthesized from trifluoromethyl-substituted anilines can be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The incorporation of the trifluoromethyl group is a strategy to enhance the antimicrobial potency of these molecules. mdpi.com Furthermore, research into 1,2,4-triazole (B32235) derivatives has shown that these compounds can act as inhibitors for enzymes like acetylcholinesterase and α-glucosidase, which are targets in the treatment of Alzheimer's disease and diabetes, respectively. nih.gov

Compound ClassTarget BioactivityExample TargetReference
Pyrazole DerivativesAntimicrobialMethicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.gov
Thiazolo[5,4-f]quinazolinesEnzyme InhibitionDYRK1A/DYRK1B Kinases medchemexpress.com
1,2,4-Triazole DerivativesEnzyme InhibitionAcetylcholinesterase, α-glucosidase nih.gov

The strategic placement of a trifluoromethyl group can improve metabolic stability by blocking sites on the molecule that are susceptible to enzymatic degradation. nih.gov This leads to a longer duration of action for the drug. For example, the addition of a trifluoromethyl group to the drug nilotinib (B1678881) resulted in a 30-fold increase in potency compared to its non-fluorinated parent compound. nih.gov The enhanced lipophilicity and electronic effects of the -CF3 group can also lead to stronger binding interactions with the target protein, thereby increasing the drug's efficacy. mdpi.comnih.gov The optimal lipophilicity for good bioavailability is often considered to be a logP value between 0 and 3, and the use of trifluoromethyl groups is one way chemists can fine-tune this property. mdpi.com

Contributions to Specialty Chemical Synthesis and Materials Science

The utility of a chemical intermediate in materials science is determined by its specific molecular structure, including the position of its functional groups, which dictates its reactivity and physical properties. While aniline derivatives with trifluoromethyl and chloro substitutions are of significant interest in materials science, the research appears concentrated on other isomers.

Synthesis of Liquid Crystalline Materials

No studies were found that describe the synthesis or use of this compound as a mesogenic core or precursor for liquid crystalline materials. Research into fluorinated liquid crystals often focuses on how the position of fluorine-containing groups, like the trifluoromethyl (-CF3) group, influences mesophase behavior, such as the formation of nematic or smectic phases. wikipedia.orgnih.govfigshare.com For instance, related compounds like 2,3,4-trifluoroaniline (B1293922) have been noted as starting materials for certain diphenylacetylene (B1204595) liquid crystals. google.comgoogle.com However, no such role has been documented for the 2,3-dichloro isomer.

Investigation in Non-Linear Optical (NLO) Materials Development

There is no available research investigating the non-linear optical (NLO) properties of this compound. The study of NLO materials often involves organic molecules with strong electron donor and acceptor groups linked by a π-conjugated system to enhance second or third-order optical nonlinearities. researchgate.nettcichemicals.com While various aniline derivatives are studied for these properties, no theoretical or experimental data regarding the polarizability or hyperpolarizability of this compound has been published.

Precursors for Advanced Dyes and Pigments

The role of this compound as a precursor or intermediate in the synthesis of advanced dyes or pigments is not documented in the available literature. Aniline derivatives are foundational in the dye industry, serving as key building blocks for a wide range of chromophores. For example, the related compound 2-Fluoro-4-(trifluoromethyl)aniline is used as an intermediate for certain dyes. ossila.com However, no specific synthetic routes or products involving this compound for this purpose have been reported.

Theoretical and Computational Investigations of 2,3 Dichloro 4 Trifluoromethyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular and versatile method for predicting a wide range of molecular properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2,3-Dichloro-4-(trifluoromethyl)aniline, this involves calculating the total energy of the molecule for various atomic arrangements until the lowest energy conformation (the global minimum) is found. This process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecular structure.

DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), are employed to perform these optimizations. nih.govacs.org Conformational analysis is particularly important for this molecule due to the rotational freedom of the amine (-NH₂) and trifluoromethyl (-CF₃) groups. The calculations would identify the preferred orientation of these groups relative to the benzene (B151609) ring, which is influenced by steric hindrance from the adjacent chlorine atoms and electronic interactions. The optimized geometry is the foundation for all subsequent property calculations.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: This table is illustrative of the type of data obtained from DFT calculations. Specific values require a dedicated computational study.

Parameter Description Predicted Value
C-N Bond Length The distance between the aniline (B41778) nitrogen and the attached carbon of the ring. ~1.40 Å
C-Cl Bond Lengths The distances for the C2-Cl and C3-Cl bonds. ~1.74 Å
C-C (ring) Bond Lengths The average distance between carbon atoms in the aromatic ring. ~1.39 Å
C-CF₃ Bond Length The distance between the ring carbon and the trifluoromethyl carbon. ~1.50 Å
C-F Bond Lengths The average distance for the C-F bonds in the trifluoromethyl group. ~1.34 Å
N-H Bond Lengths The average distance for the N-H bonds in the amine group. ~1.01 Å
C-C-N Bond Angle The angle formed by the ring carbons and the nitrogen atom. ~120°

Once the molecular geometry is optimized, DFT calculations can be used to predict the vibrational frequencies of the molecule. Each frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. These predicted frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.govias.ac.in

For this compound, the vibrational spectrum would feature characteristic peaks corresponding to its functional groups:

Amine Group (-NH₂): Symmetric and asymmetric N-H stretching vibrations, typically appearing at high wavenumbers.

Trifluoromethyl Group (-CF₃): Strong C-F stretching and bending vibrations.

Aromatic Ring: C-H stretching, C=C stretching, and various in-plane and out-of-plane bending modes.

Chloro Substituents (-Cl): C-Cl stretching vibrations, typically found at lower wavenumbers.

Theoretical wavenumber values are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data, aiding in the precise assignment of spectral bands. bohrium.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity and electronic properties.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and easily polarizable, as less energy is needed for electronic transitions. nih.gov

The energies of the HOMO, LUMO, and the resulting energy gap for this compound would be calculated from the optimized molecular structure using DFT. These values help in quantifying the molecule's reactivity profile.

Table 2: Frontier Molecular Orbital Parameters (Illustrative) Note: This table illustrates the type of data obtained from FMO analysis. Specific values require a dedicated computational study.

Parameter Symbol Description
HOMO Energy EHOMO Energy of the Highest Occupied Molecular Orbital.
LUMO Energy ELUMO Energy of the Lowest Unoccupied Molecular Orbital.

The analysis of FMOs also provides insight into the nature of electronic transitions, such as those observed in UV-Visible spectroscopy. The transition of an electron from the HOMO to the LUMO is the lowest energy electronic transition. By visualizing the spatial distribution of the HOMO and LUMO, the characteristics of this transition can be understood. tci-thaijo.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amine group. In contrast, the LUMO is likely distributed over the aromatic ring and the electron-withdrawing trifluoromethyl and chlorine substituents. This spatial separation of the HOMO and LUMO would indicate that the lowest energy electronic transition involves an intramolecular charge transfer (ICT), where electron density moves from the amino-phenyl moiety towards the trifluoromethyl group. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the total electronic density of a molecule. It is an essential tool for identifying the sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.govtci-thaijo.org The MEP surface is typically mapped onto the molecule's surface, with different colors representing different values of the electrostatic potential:

Red/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with electronegative atoms.

Blue: Regions of positive potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would show the most negative potential (red) localized around the highly electronegative fluorine atoms of the -CF₃ group, the chlorine atoms, and the nitrogen atom of the -NH₂ group. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the amine group. This visualization provides a clear and intuitive guide to the molecule's reactive behavior. ajchem-a.com

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure, comprising one-center (lone pairs) and two-center (bonds) elements. wikipedia.org This approach provides a quantitative basis for understanding intramolecular interactions, particularly hyperconjugation, which involves charge delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stability derived from these interactions can be estimated using second-order perturbation theory.

Key hyperconjugative interactions arise from the overlap between the lone pairs of the nitrogen atom and the antibonding π* orbitals of the aromatic ring. For instance, the interaction n(N) → π(C-C) results in significant stabilization energy, indicating a strong delocalization of electron density from the amino group into the ring. Similarly, lone pairs on the chlorine atoms engage in hyperconjugative interactions, such as n(Cl) → σ(C-C), which contribute to stabilizing the molecular structure. materialsciencejournal.org While specific energy values for this compound are not available in the cited literature, data from analogous halogenated anilines provide representative insights into the magnitude of these effects. bohrium.com

Table 1: Representative Hyperconjugative Interactions and Stabilization Energies (E(2)) in Substituted Anilines Data is representative of interactions found in analogous halogenated and trifluoromethyl-substituted aromatic systems and is for illustrative purposes.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C-C) ring> 5.0π-delocalization
LP (2) Clσ* (C-C) ring~ 2.0 - 5.0σ-delocalization
LP (3) Clσ* (C-C) ring~ 2.0 - 5.0σ-delocalization
π (C-C) ringπ* (C-C) ring> 15.0Ring delocalization

Prediction and Analysis of Microscopic Non-Linear Optical (NLO) Behavior

Non-Linear Optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β), which is enhanced in molecules possessing both electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon interaction with an intense light field.

This compound possesses the necessary structural features for NLO activity. The amino (-NH₂) group acts as an effective electron donor, while the two chlorine atoms and the powerful electron-withdrawing trifluoromethyl (-CF₃) group serve as acceptors. The phenyl ring provides the π-conjugated bridge that enables efficient ICT from the donor to the acceptor moieties.

Computational studies using Density Functional Theory (DFT) can predict the NLO properties of a molecule, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govjournaleras.com For molecules with significant NLO response, the calculated hyperpolarizability value is typically high. Studies on similar fluorinated aniline derivatives have shown that such substitutions can lead to substantial NLO properties. bohrium.combohrium.com The arrangement of donor and acceptor groups on the aniline ring in this compound suggests it could be a candidate for NLO applications. journaleras.com

Table 2: Calculated NLO Properties for Representative Substituted Aromatic Compounds Values are for analogous compounds from literature and serve to illustrate the typical range of NLO properties.

CompoundDipole Moment (μ) [D]Mean Polarizability (α) [x 10⁻²⁴ esu]First Hyperpolarizability (β₀) [x 10⁻³⁰ esu]
5-(trifluoromethyl)pyridine-2-thiol3.2414.613.19
3-chloro-4-fluoroaniline~2.5 - 3.5~12 - 15~1.0 - 5.0
Urea (Reference)~1.4~3.80.37

Molecular Docking Studies for Structure-Activity Relationship (SAR) Elucidation

Molecular docking is a computational tool pivotal in drug discovery for predicting the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.gov By simulating these interactions, docking studies help to elucidate the Structure-Activity Relationship (SAR), explaining how the chemical structure of a compound relates to its biological activity. globalresearchonline.netnih.gov

For aniline derivatives, SAR studies often explore how different substituents on the aromatic ring affect binding to a specific biological target. In the case of this compound, the chlorine atoms and the trifluoromethyl group are critical determinants of its physicochemical properties, such as hydrophobicity, electronic distribution, and steric profile. These features, in turn, dictate the types of interactions it can form with a protein's active site, including hydrogen bonds, hydrophobic interactions, and halogen bonds.

Table 3: Representative Molecular Docking Results for a Substituted Aniline Derivative The following is an illustrative example based on docking studies of analogous compounds against a representative protein target.

LigandProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Dichloroaniline DerivativeE. coli protein (2Y2T)-6.0 to -8.5PHE, PRO, GLN, ILEPi-Alkyl, Pi-Pi Stacking, H-Bonds
N-(3-chloro-4-fluorophenyl) derivativeMAO-B> -100TYR, CYS, ILE, LEUHydrophobic, H-bonds

Future Research Directions and Emerging Perspectives

Development of Innovative and Sustainable Synthetic Routes

The drive towards "green chemistry" is a major impetus for developing new ways to synthesize 2,3-Dichloro-4-(trifluoromethyl)aniline. Current industrial syntheses often rely on harsh conditions and reagents that generate significant waste. Future research will focus on creating more environmentally benign and economically viable synthetic pathways.

Key areas of development include:

Catalyst Innovation: The exploration of novel catalysts, including transition-metal-free systems, is a promising avenue. For instance, visible-light-induced photocatalysis presents a milder alternative to traditional methods for similar fluorinated compounds. acs.org

Greener Reagents: Researchers are investigating the use of more sustainable fluorinating and chlorinating agents to reduce the environmental impact. acs.orgnih.gov This includes exploring reagents that are safer to handle and produce less toxic byproducts. researchgate.net

Process Optimization: The development of continuous flow processes, as opposed to batch reactions, can offer improved safety, efficiency, and scalability. These systems allow for precise control over reaction parameters, leading to higher yields and purity.

Alternative Starting Materials: Investigating alternative precursors to the currently used materials could lead to more efficient and sustainable synthetic routes. A patented method, for example, describes the preparation of fluorinated anilines from aromatic azides using anhydrous hydrogen fluoride. google.com

Exploration of Novel Reactivity Patterns and Chemical Transformations

Understanding the inherent reactivity of this compound is crucial for expanding its use in chemical synthesis. The electronic properties of the trifluoromethyl group and the positions of the chlorine atoms on the aniline (B41778) ring create a unique chemical environment that can be exploited for novel transformations.

Future research in this area will likely focus on:

Selective Functionalization: Developing methods to selectively target one of the C-H or C-Cl bonds on the aromatic ring would allow for the creation of a wider range of derivatives. This could involve the use of advanced organometallic catalysis.

Novel Coupling Reactions: Exploring new cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds will be a significant area of research. This will enable the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

Reactions at the Amine Group: While the amine group undergoes standard reactions like acylation and diazotization, exploring its reactivity under novel conditions, such as in enzymatic or electrochemical reactions, could lead to new synthetic possibilities. The amine group is a chemical base and neutralizes acids in exothermic reactions to form salts and water. nih.gov

Rational Design of Derivatives for Targeted Research Applications

This compound is a valuable scaffold for the creation of new molecules with specific functions. The principles of rational drug design and materials science can be applied to create derivatives with tailored properties.

Key research directions include:

Medicinal Chemistry: The aniline moiety is a common feature in many drug candidates. By modifying the structure of this compound, medicinal chemists can design new compounds that target specific biological pathways. mdpi.com For example, aniline derivatives have been investigated for their potential as anti-leukemia agents. chemrxiv.org

Agrochemicals: The trifluoromethyl group is a common feature in many modern pesticides and herbicides due to its ability to enhance biological activity. Designing new derivatives of this compound could lead to the development of more effective and selective agrochemicals.

Materials Science: The unique electronic and physical properties imparted by the chlorine and trifluoromethyl substituents make this compound an interesting building block for new polymers and functional materials with applications in electronics and optics.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern chemical research. The use of advanced modeling techniques can accelerate the discovery and development of new applications for this compound and its derivatives.

Future computational studies will likely involve:

Property Prediction: Using techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, researchers can predict the physicochemical and biological properties of virtual libraries of derivatives. This allows for the prioritization of synthetic targets and reduces the need for extensive experimental screening.

Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the mechanisms of reactions involving this compound. nih.gov This fundamental understanding can guide the development of more efficient and selective synthetic methods.

Virtual Screening: Computational docking and molecular dynamics simulations can be used to predict how derivatives of this compound might interact with biological targets, aiding in the design of new therapeutic agents.

Integration of High-Throughput Screening in Derivatization and Application Discovery

High-Throughput Screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific activity. nih.govewadirect.com Integrating HTS into the research pipeline for this compound will significantly accelerate the discovery of new applications.

Future efforts in this area will focus on:

Library Synthesis: Developing efficient and automated methods to synthesize large libraries of derivatives based on the this compound scaffold.

Assay Development: Creating robust and sensitive assays to screen these libraries for a wide range of biological and material properties.

Data Analysis: Utilizing advanced data analysis and machine learning techniques to identify promising "hits" from HTS campaigns and to guide the next round of derivatization and testing.

The table below summarizes the key future research directions and their potential impact:

Research AreaFocusPotential Impact
Sustainable Synthesis Development of green and efficient synthetic routes.Reduced environmental impact and lower production costs.
Novel Reactivity Exploration of new chemical transformations.Expansion of the synthetic utility of the compound.
Rational Design Creation of derivatives with targeted applications.Development of new pharmaceuticals, agrochemicals, and materials.
Computational Modeling In silico prediction of properties and reaction mechanisms.Accelerated discovery and development of new applications.
High-Throughput Screening Rapid testing of large libraries of derivatives.Faster identification of lead compounds for various applications.

Q & A

Basic Research: What are the optimal synthetic routes for 2,3-Dichloro-4-(trifluoromethyl)aniline, and how can reaction yields be maximized?

The synthesis typically involves chlorination of precursor anilines. For example, 2-chloro-3-(trifluoromethyl)aniline can be chlorinated using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C for 24 hours, achieving yields >85% after purification via column chromatography . Key parameters include stoichiometric control of NCS, temperature stability, and inert atmosphere to prevent oxidation. Parallel reactions (e.g., 3 × 200 g batches) combined post-purification improve scalability .

Basic Research: What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

  • NMR : 1^1H and 13^13C NMR in CDCl3_3 resolve aromatic protons (δ 6.8–7.2 ppm) and CF3_3 groups (δ 120–125 ppm, 19^19F NMR).
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+^+ at m/z 240.0 (C7_7H4_4Cl2_2F3_3N).
  • HPLC : Reverse-phase C18 column (MeCN:H2_2O = 70:30, 1 mL/min) validates purity >98% .

Advanced Research: How do electronic effects of the trifluoromethyl and chloro substituents influence electrophilic substitution reactivity?

The electron-withdrawing CF3_3 and Cl groups deactivate the aromatic ring, directing electrophiles to the para position relative to the amino group. Computational studies (DFT, B3LYP/6-311+G(d,p)) show reduced electron density at the 4-position, confirmed by Fukui indices. Experimental validation uses nitration (HNO3_3/H2_2SO4_4) to yield 2,3-dichloro-4-nitro-6-(trifluoromethyl)aniline as the major product .

Advanced Research: What kinetic methodologies are employed to elucidate reaction mechanisms involving this compound?

Pseudo-first-order kinetics under varying nucleophile concentrations (e.g., Suzuki coupling) identify rate-determining steps. For example, monitoring Pd-catalyzed coupling with arylboronic acids via UV-Vis (λ = 280 nm) reveals a linear dependence on catalyst loading. Arrhenius plots (20–60°C) calculate activation energy (Ea_a ≈ 45 kJ/mol), supporting a oxidative addition-controlled mechanism .

Advanced Research: How can computational modeling (e.g., DFT) predict the compound’s electronic properties and interaction with biological targets?

DFT simulations (Gaussian 16, M06-2X/def2-TZVP) optimize geometry and calculate frontier orbitals. HOMO-LUMO gaps (~4.5 eV) correlate with stability, while electrostatic potential maps highlight nucleophilic regions (NH2_2 group). Docking studies (AutoDock Vina) with cytochrome P450 enzymes predict binding affinities (ΔG ≈ −8.2 kcal/mol), guiding agrochemical design .

Advanced Research: How can researchers resolve contradictions in reported synthetic yields for halogenation reactions?

Contradictions often arise from trace moisture or competing side reactions. Systematic DOE (Design of Experiments) evaluates factors:

  • Critical parameters : Solvent dryness (Karl Fischer titration), Cl2_2 gas flow rate, and catalyst (FeCl3_3) loading.
  • Resolution : In-situ IR monitors intermediate formation. Reproducible yields (>90%) are achieved using anhydrous DMF and molecular sieves .

Basic Research: What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, ANSI Z87.1 goggles, and Tyvek® suits.
  • Ventilation : Fume hood with >0.5 m/s face velocity.
  • Storage : Amber glass bottles under N2_2 at −20°C to prevent degradation.
  • Spill Management : Neutralize with 10% NaHCO3_3 and adsorb with vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-4-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-4-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.